![molecular formula C20H23NO2S2 B2595605 O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate CAS No. 339100-09-3](/img/structure/B2595605.png)
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate: is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a combination of aromatic rings, sulfur, and carbamothioate groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate typically involves multiple steps:
-
Formation of the Sulfanyl Acetyl Intermediate
Starting Materials: 4-methylthiophenol and 2-bromoacetophenone.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Product: 2-[(4-methylphenyl)sulfanyl]acetophenone.
-
Coupling with 2,6-Dimethylphenol
Starting Materials: 2-[(4-methylphenyl)sulfanyl]acetophenone and 2,6-dimethylphenol.
Reaction Conditions: The coupling reaction is facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Product: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol.
-
Formation of the Carbamothioate
Starting Materials: 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenol and N,N-dimethylthiocarbamoyl chloride.
Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine in an inert solvent like dichloromethane.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the sulfanyl group to sulfoxide or sulfone derivatives.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert solvents such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the carbonyl group to alcohol derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents like DMF or DMSO.
Products: Substitution of the carbamothioate group with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: Utilized in studies to understand biochemical pathways and molecular interactions.
Medicine
Drug Development: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and carbamothioate groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamate: Similar structure but with a carbamate group instead of a carbamothioate group.
2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
Chemical Structure: The presence of both sulfanyl and carbamothioate groups in O-(2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl) N,N-dimethylcarbamothioate provides unique reactivity and binding properties.
Biological Activity: Its specific interactions with molecular targets make it distinct in its biological applications compared to similar compounds.
This detailed overview highlights the complexity and versatility of this compound, showcasing its significance in various scientific and industrial fields
Eigenschaften
IUPAC Name |
O-[2,6-dimethyl-4-[2-(4-methylphenyl)sulfanylacetyl]phenyl] N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-13-6-8-17(9-7-13)25-12-18(22)16-10-14(2)19(15(3)11-16)23-20(24)21(4)5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQVFZJRJUXVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)C2=CC(=C(C(=C2)C)OC(=S)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
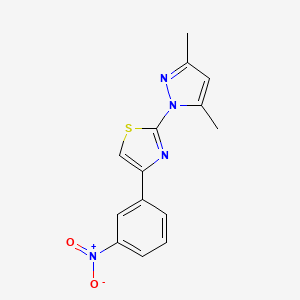
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)
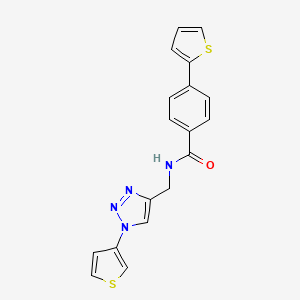
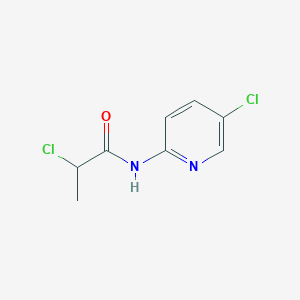
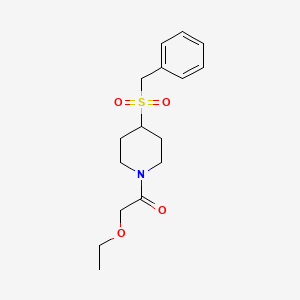
![3-cyclohexyl-1-[3-(hydroxymethyl)morpholin-4-yl]propan-1-one](/img/structure/B2595532.png)
![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)
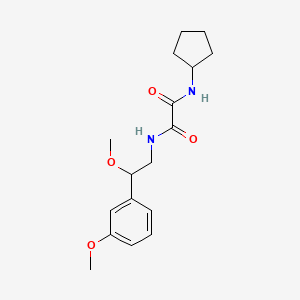
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2595537.png)
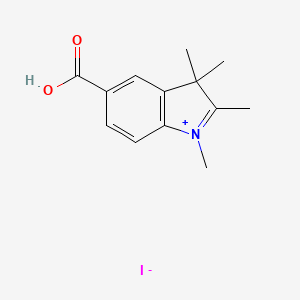

![2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2595543.png)
![n-{4-[(Morpholin-4-yl)methyl]phenyl}-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2595544.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)
